5-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
5-(Hydroxymethyl)pyrrolidin-2-one is a 2-pyrrolidone derivative . It serves as a building block in the synthesis of various compounds . It has been used in the synthesis of diphthamide , and it’s an analog of Pramanicin, which induces apoptosis in human colon cancer cells .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one involves the use of different cyclic or acyclic precursors . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .Molecular Structure Analysis
The molecular formula of 5-(Hydroxymethyl)pyrrolidin-2-one is C5H9NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Hydroxymethyl)pyrrolidin-2-one include a density of 1.2±0.1 g/cm3, boiling point of 346.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 68.3±6.0 kJ/mol, flash point of 163.0±20.4 °C, and an index of refraction of 1.476 .Scientific Research Applications
Synthesis of Chiral Pyrrolidinone
5-(Hydroxymethyl)pyrrolidin-2-one is used in the synthesis of a new class of chiral pyrrolidinone . The synthetic design allows for the insertion of various substituents at 1 and 5 of the pyrrolidinone moiety . This compound also carries an imidazole moiety, which, along with the 2-pyrrolidinone template, may prove pivotal to several biological processes .
Biological and Pharmaceutical Activities
The chiral pyrrolidinone ring of 5-(Hydroxymethyl)pyrrolidin-2-one is incorporated in various compounds with biological and pharmaceutical activities . Some of these compounds are well-known medicines, such as doxapram for patients with respiratory failure, piracetam for patients with Alzheimer’s seizures, and senile dementia, concussion, and other neurological problems .
Anti-Inflammatory and Antihypertensive Activity
Some compounds synthesized from 5-(Hydroxymethyl)pyrrolidin-2-one have exhibited anti-inflammatory and antihypertensive activity .
Synthesis of Diaminovaleric Acids
5-(Hydroxymethyl)pyrrolidin-2-one serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids .
Synthesis of 5-Azasemicorrin Bidentate Nitrogen Ligands
This compound is used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .
Unique Chiral Synthon
In recent years, 2-pyrrolidinones have been synthesized starting from the naturally derived 2-oxotetrahydropyrrol-5S-carboxylic acid, which is considered a unique chiral synthon . 5-(Hydroxymethyl)pyrrolidin-2-one plays a crucial role in these syntheses .
Mechanism of Action
While the specific mechanism of action for 5-(Hydroxymethyl)pyrrolidin-2-one is not explicitly stated, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
5-(Hydroxymethyl)pyrrolidin-2-one serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . This suggests potential future directions in the field of enantioselective catalysis and the synthesis of various compounds.
properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJEFOCIRXQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339752 | |
Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
62400-75-3 | |
Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described in the research for 5-(Hydroxymethyl)pyrrolidin-2-ones?
A1: The research by Freifeld et al. [] presents a novel method for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. This method utilizes the reaction of amide or thioamide dianions with epibromohydrin, leading to a regioselective formation of the desired product. Importantly, this reaction proceeds with high diastereoselectivity when using sterically hindered amide dianions, as demonstrated with N-(2-tert-butylphenyl)acetamide []. This methodology offers a valuable tool for synthesizing various substituted pyroglutaminols, which are important building blocks in organic synthesis and medicinal chemistry.
Q2: Why is the chirality of 5-(Hydroxymethyl)pyrrolidin-2-one important?
A2: Chirality is crucial in drug design and biological activity because different enantiomers of a molecule can interact differently with chiral biological targets. The research by (Author not provided) [] highlights the synthesis of various chiral pyrrolidinones, emphasizing the importance of retaining the (R) configuration of the pyrrolidinone ring. This specific configuration is found in many biologically active compounds, including pharmaceuticals like doxapram and piracetam. Controlling the stereochemistry during synthesis is vital for obtaining compounds with desired biological properties and minimizing potential side effects.
Q3: Can you elaborate on the potential applications of 5-(Hydroxymethyl)pyrrolidin-2-ones in medicinal chemistry?
A3: 5-(Hydroxymethyl)pyrrolidin-2-ones hold significant promise in medicinal chemistry. Their value stems from the pyrrolidinone core, a privileged scaffold found in numerous drugs and bioactive molecules. For instance, the research highlights the incorporation of an imidazole moiety into the pyrrolidinone framework []. This modification, combined with the existing 5-(Hydroxymethyl) group, opens possibilities for exploring a wider range of biological activities, such as anti-inflammatory and antihypertensive properties []. Further research exploring diverse substituents and their impact on biological activity could lead to the development of novel therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.